molecular formula C12H16F3NO4S2 B2678385 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1798512-31-8

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2678385
CAS RN: 1798512-31-8
M. Wt: 359.38
InChI Key: VODDFNPZSIJDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C12H16F3NO4S2 and its molecular weight is 359.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Synthesis and Inhibition Studies

    N-substituted benzenesulfonamides, including variants with trifluoromethoxy groups, have been explored for their biochemical properties. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated their potential as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway (Röver et al., 1997).

  • Anticancer and Antiviral Potential

    Derivatives of N-substituted benzenesulfonamides have been synthesized and evaluated for various biological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds, such as celecoxib derivatives, have shown promise in bioactivity studies (Küçükgüzel et al., 2013).

Hydrolysis and Degradation Studies

  • Herbicide Degradation: The hydrolysis of sulfonylurea herbicides like triasulfuron, which has a similar benzenesulfonamide structure, has been studied. This research provides insights into the stability and degradation pathways of these compounds in various pH environments (Braschi et al., 1997).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4S2/c1-11(17,8-21-2)7-16-22(18,19)10-6-4-3-5-9(10)20-12(13,14)15/h3-6,16-17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODDFNPZSIJDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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